1-(2-Methylcyclopent-1-en-1-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclopent-1-en-1-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H13N·HCl. This compound is characterized by a cyclopentene ring substituted with a methyl group and a methanamine group, forming a hydrochloride salt. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopent-1-en-1-yl)methanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopent-1-ene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine hydrochloride.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylcyclopent-1-en-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new
Eigenschaften
Molekularformel |
C7H14ClN |
---|---|
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
(2-methylcyclopenten-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-3-2-4-7(6)5-8;/h2-5,8H2,1H3;1H |
InChI-Schlüssel |
YMSMIEAFYGZCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.